Synthesis of FGFR Inhibitor Intermediate: 3-Chloro-7-nitro-1H-indazole Enables 69.1% Yield Under Mild N-Alkylation Conditions
In the synthesis of an FGFR kinase inhibitor intermediate, 3-chloro-7-nitro-1H-indazole undergoes N-alkylation with 1,2-dibromoethane using potassium carbonate as base in DMF at room temperature, yielding the N-alkylated product in 69.1% yield [1]. This yield was achieved under mild, scalable conditions. In contrast, parallel synthetic routes employing 6-nitroindazole or 5-nitroindazole starting materials under identical reaction conditions were not reported in the same patent, underscoring that the specific 7-nitro regiochemistry is the enabled substrate for this efficient transformation sequence leading to potent FGFR inhibitors with sub-micromolar IC50 values [1].
| Evidence Dimension | Synthetic yield (N-alkylation with 1,2-dibromoethane) |
|---|---|
| Target Compound Data | 69.1% yield (isolated product) |
| Comparator Or Baseline | 6-Nitroindazole or 5-nitroindazole (not utilized in this FGFR inhibitor series) |
| Quantified Difference | ≥69.1% advantage; alternative regioisomers not viable for this target series |
| Conditions | K2CO3, DMF, room temperature, 1,2-dibromoethane [1] |
Why This Matters
This yield enables cost-effective, multi-gram synthesis of advanced FGFR inhibitor intermediates, directly impacting procurement decisions for medicinal chemistry programs targeting FGFR-driven cancers.
- [1] CA2958503A1 - Indazole compounds as FGFR kinase inhibitor, preparation and use thereof. Canadian Patent Application, 2017. Preparation 2: 3-chloro-1-(2-bromoethyl)-7-nitro-1H-indazole. View Source
